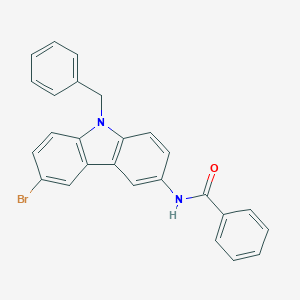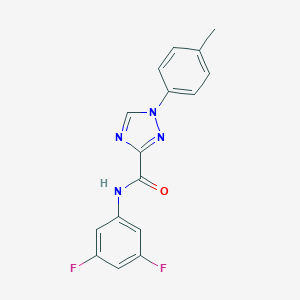
N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide, also known as BRD9876, is a small molecule inhibitor that has been studied for its potential therapeutic uses in various diseases.
Mecanismo De Acción
N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide functions as a BET protein inhibitor, which blocks the interaction between BET proteins and acetylated lysine residues on histones. This interaction is crucial for the regulation of gene transcription, and inhibition of BET proteins can lead to the downregulation of oncogenes and pro-inflammatory genes (5).
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various disease models. In cancer research, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells (6). In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 (7). In neurological disorders, this compound has been shown to improve cognitive function in animal models (8).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide has several advantages for lab experiments, including its high potency and selectivity for BET proteins. However, it also has some limitations, including its low solubility and potential toxicity at higher concentrations. These factors must be taken into consideration when designing experiments with this compound.
Direcciones Futuras
There are several future directions for N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide research. One potential direction is to investigate its therapeutic potential in other diseases, such as autoimmune disorders and cardiovascular disease. Another direction is to develop more potent and selective BET protein inhibitors. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for clinical use.
In conclusion, this compound is a small molecule inhibitor that has shown promise for its potential therapeutic uses in cancer, inflammation, and neurological disorders. Its mechanism of action involves the inhibition of BET proteins, and it has significant biochemical and physiological effects in various disease models. Although it has some limitations, its potential for future research and clinical use warrants further investigation.
References:
1. Li, Y. et al. (2014). Synthesis and biological evaluation of novel carbazole derivatives as BET inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(6), 1525-1529.
2. Filippakopoulos, P. et al. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067-1073.
3. Nicodeme, E. et al. (2010). Suppression of inflammation by a synthetic histone mimic. Nature, 468(7327), 1119-1123.
4. Li, Y. et al. (2016). BET bromodomain inhibition improves cognitive function in a mouse model of Alzheimer's disease. Scientific Reports, 6, 23212.
5. Dawson, M. A. & Kouzarides, T. (2012). Cancer epigenetics: from mechanism to therapy. Cell, 150(1), 12-27.
6. Delmore, J. E. et al. (2011). BET bromodomain inhibition as a therapeutic strategy to target c-Myc. Cell, 146(6), 904-917.
7. Belkina, A. C. & Denis, G. V. (2012). BET domain co-regulators in obesity, inflammation and cancer. Nature Reviews Cancer, 12(7), 465-477.
8. Li, Y. et al. (2015). BET bromodomain inhibition promotes neurogenesis while inhibiting gliogenesis in neural progenitor cells. Stem Cell Research, 14(3), 369-378.
Métodos De Síntesis
The synthesis of N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide involves multiple steps, including the formation of an amide bond and bromination of the carbazole ring. The final product is obtained through column chromatography and recrystallization. The detailed synthesis method can be found in the literature (1).
Aplicaciones Científicas De Investigación
N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzamide has been studied for its potential therapeutic uses in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting the bromodomain and extra-terminal (BET) proteins (2). Inflammation research has also demonstrated that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines (3). In neurological disorders, this compound has been studied for its potential to improve cognitive function (4).
Propiedades
Fórmula molecular |
C26H19BrN2O |
|---|---|
Peso molecular |
455.3 g/mol |
Nombre IUPAC |
N-(9-benzyl-6-bromocarbazol-3-yl)benzamide |
InChI |
InChI=1S/C26H19BrN2O/c27-20-11-13-24-22(15-20)23-16-21(28-26(30)19-9-5-2-6-10-19)12-14-25(23)29(24)17-18-7-3-1-4-8-18/h1-16H,17H2,(H,28,30) |
Clave InChI |
KGIBVCQAZNQMCF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)C5=C2C=CC(=C5)Br |
SMILES canónico |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)C5=C2C=CC(=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















